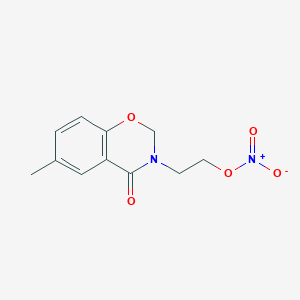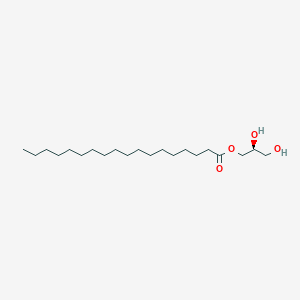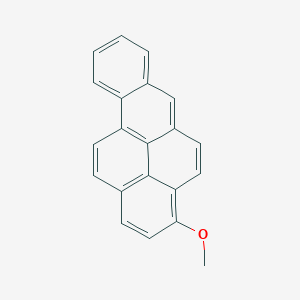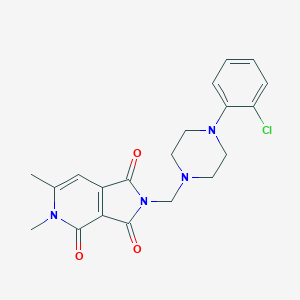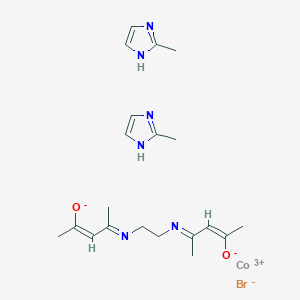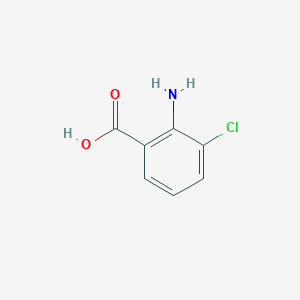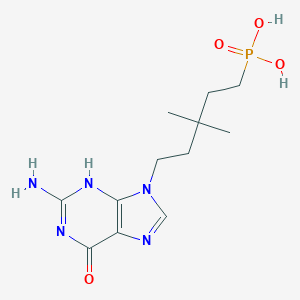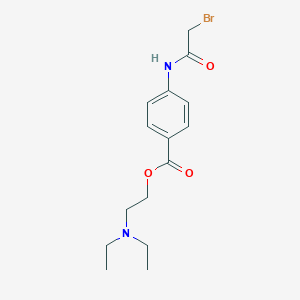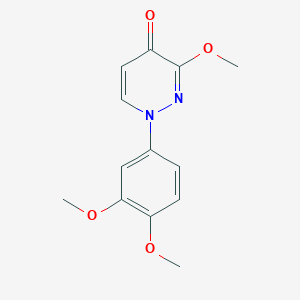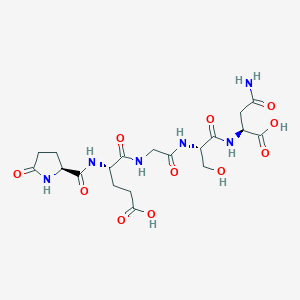
Pyroglutamyl-glutamyl-glycyl-seryl-asparagine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyroglutamyl-glutamyl-glycyl-seryl-asparagine, also known as pGlu-Glu-Gly-Ser-Asn or PEGSAN, is a peptide that has been studied for its potential therapeutic applications. This peptide has been found to exhibit various biochemical and physiological effects, making it an interesting subject for scientific research.
Wirkmechanismus
The mechanism of action of Pyroglutamyl-glutamyl-glycyl-seryl-asparagine-Ser-Asn is not fully understood. However, it has been found to modulate various signaling pathways in cells. It has been shown to activate the Nrf2-ARE pathway, which is involved in cellular defense against oxidative stress. It has also been found to inhibit the NF-κB signaling pathway, which is involved in inflammation. Additionally, Pyroglutamyl-glutamyl-glycyl-seryl-asparagine-Ser-Asn has been shown to activate the Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemische Und Physiologische Effekte
PGlu-Glu-Gly-Ser-Asn has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis. It has also been found to improve mitochondrial function and energy metabolism. Additionally, Pyroglutamyl-glutamyl-glycyl-seryl-asparagine-Ser-Asn has been shown to enhance synaptic plasticity and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Pyroglutamyl-glutamyl-glycyl-seryl-asparagine-Ser-Asn in lab experiments is its stability. It is resistant to degradation by proteases and can be stored for long periods of time. Additionally, it is relatively easy to synthesize using solid-phase peptide synthesis. However, one limitation of using Pyroglutamyl-glutamyl-glycyl-seryl-asparagine-Ser-Asn is its high cost. It is also not widely available, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of Pyroglutamyl-glutamyl-glycyl-seryl-asparagine-Ser-Asn. One area of research is the development of more efficient synthesis methods to reduce the cost of producing this peptide. Another area of research is the investigation of its potential as a therapeutic agent for neurodegenerative disorders. Additionally, the mechanism of action of Pyroglutamyl-glutamyl-glycyl-seryl-asparagine-Ser-Asn needs to be further elucidated to better understand its effects on cellular signaling pathways. Finally, the safety and efficacy of Pyroglutamyl-glutamyl-glycyl-seryl-asparagine-Ser-Asn need to be evaluated in clinical trials to determine its potential as a therapeutic agent for human diseases.
In conclusion, Pyroglutamyl-glutamyl-glycyl-seryl-asparagine-Ser-Asn is a peptide that has shown promise for its potential therapeutic applications. Its stability and ability to modulate various signaling pathways make it an interesting subject for scientific research. Further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy as a therapeutic agent.
Synthesemethoden
The synthesis of Pyroglutamyl-glutamyl-glycyl-seryl-asparagine-Ser-Asn involves the solid-phase peptide synthesis method. This method involves the stepwise addition of amino acids to a resin-bound peptide chain. The amino acids are protected by temporary side-chain protecting groups, which are removed after each coupling step. After the final amino acid is added, the peptide is cleaved from the resin and purified.
Wissenschaftliche Forschungsanwendungen
PGlu-Glu-Gly-Ser-Asn has been studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to improve cognitive function and memory in animal models. Additionally, Pyroglutamyl-glutamyl-glycyl-seryl-asparagine-Ser-Asn has been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
129276-54-6 |
|---|---|
Produktname |
Pyroglutamyl-glutamyl-glycyl-seryl-asparagine |
Molekularformel |
C19H28N6O11 |
Molekulargewicht |
516.5 g/mol |
IUPAC-Name |
(4S)-5-[[2-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxo-4-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C19H28N6O11/c20-12(27)5-10(19(35)36)25-18(34)11(7-26)23-14(29)6-21-16(32)8(2-4-15(30)31)24-17(33)9-1-3-13(28)22-9/h8-11,26H,1-7H2,(H2,20,27)(H,21,32)(H,22,28)(H,23,29)(H,24,33)(H,25,34)(H,30,31)(H,35,36)/t8-,9-,10-,11-/m0/s1 |
InChI-Schlüssel |
LZAPZYPGMQKGDR-NAKRPEOUSA-N |
Isomerische SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)O |
SMILES |
C1CC(=O)NC1C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O |
Kanonische SMILES |
C1CC(=O)NC1C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O |
Sequenz |
XEGSN |
Synonyme |
pyroGlu-Glu-Gly-Ser-Asn pyroglutamyl-glutamyl-glycyl-seryl-asparagine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



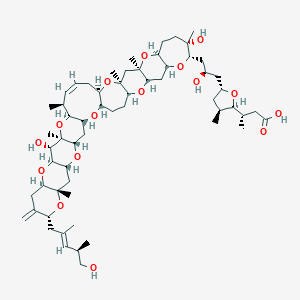
![2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B134714.png)
![2-[(3-Methoxyphenyl)methyl]-propanedioic Acid 1,3-Diethyl Ester](/img/structure/B134722.png)
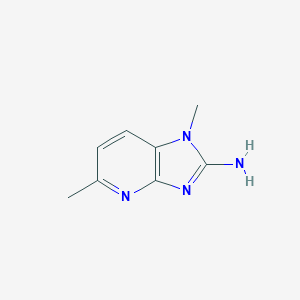
![1,3-Dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B134730.png)
